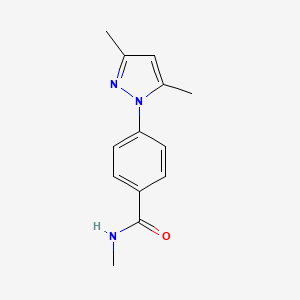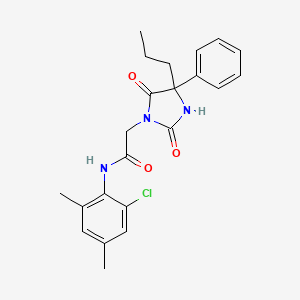
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide, also known as DMPB, is a compound that has been studied for its potential use in scientific research. This compound has been found to have several interesting properties that make it a useful tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been shown to have anti-inflammatory and antioxidant effects. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide in lab experiments is its specificity. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to selectively inhibit certain enzymes and signaling pathways, which makes it a useful tool for studying specific biological processes. However, one limitation of using 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide is its potential toxicity. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to be toxic at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide. One area of interest is in the development of new anti-cancer therapies. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have promising anti-cancer properties, and further research may lead to the development of new drugs based on this compound. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide may be useful in the treatment of other diseases, such as neurological disorders, and further research may shed light on its potential use in these areas.
Métodos De Síntesis
The synthesis of 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide involves the reaction of 3,5-dimethylpyrazole with N-methylbenzamide. The reaction is typically carried out in the presence of a catalyst and under controlled conditions. The resulting compound is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research. 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9-8-10(2)16(15-9)12-6-4-11(5-7-12)13(17)14-3/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDAQYMKAWGVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpyrazol-1-yl)-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Fluoro-2-hydroxyphenyl)-[1-(2-hydroxyethyl)-3-methylpyrazolo[3,4-b]pyridin-5-yl]methanone](/img/structure/B7535097.png)
![N-[[1-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7535100.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,2-difluoro-2-(4-fluorophenyl)acetamide](/img/structure/B7535103.png)

![(4-Chlorophenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7535115.png)
![N,N-dimethyl-2-[4-(2-propoxyacetyl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7535118.png)
![2-(2-(butylamino)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B7535130.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7535138.png)
![4-(1H-benzimidazol-2-yl)-N-[3-(3,4-dimethoxyphenyl)propyl]butanamide](/img/structure/B7535143.png)
![N-[[2-(tert-butylsulfamoyl)phenyl]methyl]-2H-triazole-4-carboxamide](/img/structure/B7535150.png)

![N-[4-[2-(2-methoxyphenoxy)ethylsulfamoyl]phenyl]acetamide](/img/structure/B7535169.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-(2-methoxy-5-methylphenyl)pyrazole-3-carboxamide](/img/structure/B7535177.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)